6-Deoxy-D-allose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

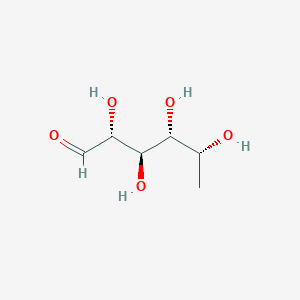

6-Deoxy-D-allose is a rare sugar, a derivative of D-allose, where the hydroxyl group at the sixth carbon is replaced by a hydrogen atom. This modification results in unique chemical and biological properties that make this compound an interesting subject for scientific research. It is an unusual deoxysugar identified as an intermediate in the biosynthetic pathways of several macrolide antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Deoxy-D-allose can be synthesized from simple achiral starting materials such as butynal and chloroacetic acid. The synthesis involves two key steps: the chiral tin (II) triflate mediated asymmetric aldol reaction and the dihydroxylation using osmium tetroxide . Another method involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to this compound through a series of regio- and stereospecific reactions .

Industrial Production Methods: the enzymatic conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose using specific reductases and epimerases has been studied .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxy-D-allose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as osmium tetroxide are used in the dihydroxylation step during synthesis.

Reduction: The reduction of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose involves specific reductases.

Substitution: Reactions involving the substitution of functional groups at specific carbon positions are also common.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its epimers and other deoxy sugars .

Scientific Research Applications

Biosynthesis of Antibiotics

6-Deoxy-D-allose is primarily recognized as an intermediate in the biosynthesis of mycinose, which is a component of several macrolide antibiotics. The compound is synthesized through a series of enzymatic reactions involving four key enzymes in organisms such as Streptomyces bikiniensis and Streptomyces sp. KCTC 0041BP.

- Enzymatic Pathway : The biosynthetic pathway begins with glucose-1-phosphate being converted into dTDP-d-glucose. The enzyme GerK1 plays a crucial role in reducing dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose. This reaction is vital for the production of antibiotics like chalcomycin and tylosin .

| Enzyme | Function |

|---|---|

| GerD | Converts glucose-1-phosphate to dTDP-d-glucose |

| GerK1 | Reduces dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose |

| GerF | Acts as a 3-epimerase in the pathway |

| ChmJ | Catalyzes the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose |

Medicinal Applications

The presence of this compound in certain natural products has implications for medicinal chemistry:

- Anticancer Properties : Compounds containing this compound have been studied for their cytotoxic effects against cancer cells. For instance, saikosaponins derived from Bupleurum chinense exhibit significant cytotoxicity, attributed to their glycosidic structures that include this compound .

- Antibiotic Development : As an intermediate in antibiotic biosynthesis, this compound is critical for developing new antibiotics that can combat resistant bacterial strains. Its unique structure allows for modifications that can enhance the efficacy and specificity of antibiotic agents .

Agricultural Applications

Recent studies have highlighted the role of this compound in plant defense mechanisms:

- Induction of Disease Resistance : Research indicates that treatment with d-allose can enhance resistance against pathogens such as Xanthomonas oryzae in rice plants. The mechanism involves the activation of NADPH oxidase, leading to reactive oxygen species production and subsequent defense responses .

- Growth Regulation : The compound has been shown to inhibit gibberellin signaling pathways, which are crucial for plant growth regulation. This property could be harnessed to develop agricultural treatments that manage plant growth more effectively .

Case Study 1: Antibiotic Synthesis

A study on the biosynthesis of dTDP-6-deoxy-D-allose revealed that manipulating the expression of specific genes involved in its synthesis can lead to higher yields of macrolide antibiotics. Researchers demonstrated that overexpressing GerK1 significantly increased the production levels of antibiotics derived from mycinose .

Case Study 2: Plant Defense Mechanism

In controlled experiments, rice plants treated with 5mM d-allose showed a marked reduction in lesion development when inoculated with Xoo. The study concluded that d-allose treatment not only induced disease resistance but also promoted the formation of lesion mimics associated with enhanced defensive responses against pathogens .

Mechanism of Action

The mechanism by which 6-Deoxy-D-allose exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, in the biosynthesis of macrolide antibiotics, it acts as an intermediate that undergoes enzymatic transformations to form the active antibiotic compounds . The molecular pathways involved include the action of reductases and epimerases that modify the sugar moiety to achieve the desired biological activity .

Comparison with Similar Compounds

- 2-Deoxy-D-allose

- 1,2-Dideoxy-D-allose

- 1,2-Didehydro-1,2-dideoxy-D-allose

Comparison: 6-Deoxy-D-allose is unique due to its specific deoxygenation at the sixth carbon, which imparts distinct chemical and biological properties. Compared to other deoxy sugars, it has a unique role in the biosynthesis of macrolide antibiotics and exhibits specific reactivity patterns in chemical synthesis .

Biological Activity

6-Deoxy-D-allose is a rare deoxysugar that plays a significant role in the biosynthesis of various macrolide antibiotics. It is an intermediate in the mycinose biosynthetic pathway, which is crucial for the production of several clinically important antibiotics. The biological activity of this compound has been explored through various biochemical pathways and enzymatic reactions, revealing its potential applications in pharmaceuticals.

Biosynthesis of this compound

The biosynthesis of dTDP-6-deoxy-D-allose involves several enzymatic steps, primarily occurring in the bacterium Streptomyces bikiniensis. Key enzymes include:

- GerK1 : Functions as a dTDP-4-keto-6-deoxyglucose reductase, catalyzing the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose.

- GerF : Acts as a dTDP-4-keto-6-deoxyglucose 3-epimerase, facilitating the necessary transformations during the biosynthetic pathway.

The pathway begins with the activation of glucose-1-phosphate to form dTDP-d-glucose, followed by several reduction and epimerization reactions. The overall process is illustrated in Table 1 below.

Table 1: Enzymatic Steps in the Biosynthesis of dTDP-6-Deoxy-D-allose

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | GerD | Glucose-1-phosphate | dTDP-d-glucose |

| 2 | GerK1 | dTDP-4-keto-6-deoxyglucose | dTDP-6-deoxy-D-allose |

| 3 | GerF | dTDP-4-keto-6-deoxyglucose | (Intermediate) |

The enzymatic reactions have been characterized using high-pressure liquid chromatography (HPLC) and mass spectrometry, confirming the successful conversion of substrates into products and elucidating the stereochemical configurations involved in these transformations .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity, particularly as an intermediate in antibiotic biosynthesis. The presence of this sugar in macrolide antibiotics enhances their efficacy against various bacterial strains. For instance, dTDP-6-deoxy-D-allose is integral to the structure of antibiotics like dihydrochacomycin and tylosin, which are effective against Gram-positive bacteria .

Case Studies

- Macrolide Antibiotic Production : Research has shown that strains of Streptomyces that synthesize macrolides require this compound for optimal antibiotic production. In a study involving Streptomyces bikiniensis, the deletion of genes involved in the biosynthesis pathway led to significantly reduced antibiotic yields .

- Enzymatic Characterization : A detailed enzymatic characterization revealed that GerK1 specifically reduces the 4-keto carbon of its substrate, indicating a highly selective mechanism that may be exploited for synthetic applications in antibiotic development .

Potential Applications

The unique properties of this compound suggest potential applications beyond its role in antibiotic synthesis:

- Pharmaceutical Development : Given its structural role in potent antibiotics, further exploration into synthetic pathways could lead to novel antibiotic formulations.

- Biotechnology : The enzymes involved in its biosynthesis may serve as tools for biotechnological applications, such as engineered microorganisms capable of producing complex sugars or antibiotics.

Properties

CAS No. |

5652-45-9 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 |

InChI Key |

PNNNRSAQSRJVSB-MOJAZDJTSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.